molecular formula C10H12N2O2 B12586823 Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- CAS No. 651314-79-3

Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-

Cat. No.: B12586823
CAS No.: 651314-79-3
M. Wt: 192.21 g/mol
InChI Key: KOOKVWNERGXHFI-UHFFFAOYSA-N
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Description

Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- is a compound that features a morpholine ring substituted with a 3-(5-isoxazolyl)-2-propynyl group. This compound is of interest due to its unique structural properties, which include a five-membered isoxazole ring and a triple bond. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- typically involves the formation of the isoxazole ring followed by the attachment of the morpholine moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes, often catalyzed by copper(I) or ruthenium(II) catalysts . This reaction is carried out under mild conditions, usually at ambient temperature, and can be performed in a one-pot procedure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- can undergo various chemical reactions, including:

    Oxidation: The triple bond in the propynyl group can be oxidized to form diketones or carboxylic acids.

    Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of isoxazolines or isoxazolidines.

    Substitution: Formation of various morpholine derivatives.

Mechanism of Action

The mechanism of action of morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways . The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

    Morpholine derivatives: Compounds with the morpholine ring but different substituents on the ring.

Uniqueness

Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- is unique due to the combination of the isoxazole ring, propynyl group, and morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

CAS No.

651314-79-3

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-[3-(1,2-oxazol-5-yl)prop-2-ynyl]morpholine

InChI

InChI=1S/C10H12N2O2/c1(3-10-4-5-12-14-10)2-9-8-13-7-6-11-9/h4-5,9,11H,2,6-8H2

InChI Key

KOOKVWNERGXHFI-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)CC#CC2=CC=NO2

Origin of Product

United States

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